Deslorelin Acetate
Deslorelin Acetate
Deslorelin, a nonapeptide of molecular weight 1.3 kDa, is a potent synthetic leutinizing hormone releasing hormone (LHRH) agonist. Deslorelin acetate is a synthetic nonapeptide analog of the hypothalamic decapeptide hormone gonadorelin (LH-releasing hormone). Its amino acid sequence varies from that of gonadorelin by having D-Trp at position 6 in place of Gly and terminates at position 9 with proethylamide in place of Gly-NH2. Like gonadorelin, deslorelin stimulates secretion of LH and FSH from the pituitary gland. At high doses, it causes downregulation of GnRH receptors at the pituitary gland, thereby inhibiting production and release of gonadotropins (LH and FSH). Depending on the experimental system used, deslorelin is approximately 30 (range, 10 to 100) times as potent as gonadorelin. Deslorelin has potential therapeutic application in the treatment of endometriosis, uterine fibroids, and cancers of the breast and prostate. The pulmonary route offers a number of advantages including large surface area (∼100 m2), ample blood supply, and avoidance of hepatic first-pass metabolism.
Brand Name:
Vulcanchem
CAS No.:
82318-06-7
VCID:
VC0121241
InChI:
InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);1H3,(H,3,4)/t45-,46-,47-,48-,49+,50-,51-,52-,53-;/m0./s1
SMILES:
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Molecular Formula:
C66H87N17O14
Molecular Weight:
1342.5 g/mol
Deslorelin Acetate
CAS No.: 82318-06-7
Reference Standards
VCID: VC0121241
Molecular Formula: C66H87N17O14
Molecular Weight: 1342.5 g/mol
Purity: 98%
CAS No. | 82318-06-7 |
---|---|
Product Name | Deslorelin Acetate |
Molecular Formula | C66H87N17O14 |
Molecular Weight | 1342.5 g/mol |
IUPAC Name | acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);1H3,(H,3,4)/t45-,46-,47-,48-,49+,50-,51-,52-,53-;/m0./s1 |
Standard InChIKey | LYCYLGFSIXIXAB-NUZRHMIVSA-N |
Isomeric SMILES | CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O |
SMILES | CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |
Canonical SMILES | CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |
Description | Deslorelin, a nonapeptide of molecular weight 1.3 kDa, is a potent synthetic leutinizing hormone releasing hormone (LHRH) agonist. Deslorelin acetate is a synthetic nonapeptide analog of the hypothalamic decapeptide hormone gonadorelin (LH-releasing hormone). Its amino acid sequence varies from that of gonadorelin by having D-Trp at position 6 in place of Gly and terminates at position 9 with proethylamide in place of Gly-NH2. Like gonadorelin, deslorelin stimulates secretion of LH and FSH from the pituitary gland. At high doses, it causes downregulation of GnRH receptors at the pituitary gland, thereby inhibiting production and release of gonadotropins (LH and FSH). Depending on the experimental system used, deslorelin is approximately 30 (range, 10 to 100) times as potent as gonadorelin. Deslorelin has potential therapeutic application in the treatment of endometriosis, uterine fibroids, and cancers of the breast and prostate. The pulmonary route offers a number of advantages including large surface area (∼100 m2), ample blood supply, and avoidance of hepatic first-pass metabolism. |
Purity | 98% |
Related CAS | 57773-65-6 |
Sequence | XHWSYWLRP |
Synonyms | 6-D-Tryptophan-9-(N-ethyl-L-prolinamide)-1-9-luteinizing Hormone-releasing Factor (Swine) Monoacetate; Bachem 9022 Acetate; D-Trp LHRH-PEA Acetate; D-Trp6-Pro9-N-ethylamide-LH-RH Acetate; H 4065 Acetate; PTL 3001 Acetate; Somagard Acetate; [D-Trp6,Pr |
Reference | 1: Potier R, Monge E, Loucachevsky T, et al. Effects of deslorelin acetate on plasma testosterone concentrations in captive yellow-bellied sliders (Trachemys scripta sp.). Acta Vet Hung. 2017;65(3):440‐445. doi:10.1556/004.2017.041 2: Cowl VB, Walker SL, Rambaud YF. ASSESSING THE EFFICACY OF DESLORELIN ACETATE IMPLANTS (SUPRELORIN) IN ALTERNATIVE PLACEMENT SITES. J Zoo Wildl Med. 2018;49(1):1‐8. doi:10.1638/2017-0153R.1 3: Bujok J, Wincewicz E, Czerski A, Zawadzki W. Influence of ovariohysterectomy and deslorelin acetate on the spontaneous activity of the rabbit urinary bladder in vitro. Theriogenology. 2016;85(3):441‐446. doi:10.1016/j.theriogenology.2015.09.018 4: Ackermann CL, Trevisol E, Crocomo LF, et al. Effect of deslorelin acetate treatment in oocyte recovery and in vitro embryo production in domestic cats. J Feline Med Surg. 2017;19(10):1091‐1095. doi:10.1177/1098612X16680697 5: Summa NM, Guzman DS, Wils-Plotz EL, Riedl NE, Kass PH, Hawkins MG. Evaluation of the effects of a 4.7-mg deslorelin acetate implant on egg laying in cockatiels (Nymphicus hollandicus). Am J Vet Res. 2017;78(6):745‐751. doi:10.2460/ajvr.78.6.745 6: Nagao JF, Neves Neto JR, Papa FO, Alvarenga MA, Freitas-Dell'Aqua CP, Dell'Aqua JA. Induction of double ovulation in mares using deslorelin acetate. Anim Reprod Sci. 2012;136(1-2):69‐73. doi:10.1016/j.anireprosci.2012.10.015 7: Eusemann BK, Sharifi AR, Patt A, et al. Influence of a Sustained Release Deslorelin Acetate Implant on Reproductive Physiology and Associated Traits in Laying Hens. Front Physiol. 2018;9:1846. Published 2018 Dec 20. doi:10.3389/fphys.2018.01846 8: Johnson CA, Thompson DL Jr, Cartmill JA. Pituitary responsiveness to GnRH in mares following deslorelin acetate implantation to hasten ovulation. J Anim Sci. 2002;80(10):2681‐2687. doi:10.2527/2002.80102681x 9: Raines JA, Fried JJ. Use of deslorelin acetate implants to control aggression in a multi-male group of Rock Hyrax (Procavia capensis). Zoo Biol. 2016;35(3):201‐204. doi:10.1002/zoo.21290 10: Palm J, Reichler IM. Der Einsatz von Deslorelinazetat (Suprelorin®) in der Kleintiermedizin [The use of deslorelin acetate (Suprelorin®) in companion animal medicine]. Schweiz Arch Tierheilkd. 2012;154(1):7‐12. doi:10.1024/0036-7281/a000286 |
PubChem Compound | 25077533 |
Last Modified | Nov 11 2021 |
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